Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Description
Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a polycyclic aromatic compound featuring a pyrrolo-phenanthroline core functionalized with a 4-bromobenzoyl group at position 11 and diisopropyl ester groups at positions 9 and 10. The bromine substituent introduces steric bulk and electron-withdrawing effects, which influence reactivity, solubility, and intermolecular interactions. This compound belongs to a broader class of derivatives synthesized via 1,3-dipolar cycloaddition reactions between phenanthrolinium ylides and acetylenic diesters .
Properties
CAS No. |
780814-46-2 |
|---|---|
Molecular Formula |
C30H25BrN2O5 |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
dipropan-2-yl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C30H25BrN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3 |
InChI Key |
GVRWUKSJILRZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Br)C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyrrolo[1,2-a][1,10]phenanthroline with 4-bromobenzoyl chloride in the presence of a base, followed by esterification with isopropanol . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yields.
Chemical Reactions Analysis
Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include the use of appropriate solvents, controlled temperatures, and catalysts. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it useful in studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects on Structural and Electronic Properties
The table below compares key derivatives with varying substituents on the benzoyl group:
Key Observations:
- Electron Effects : Nitro and halogen (F, Cl, Br) groups enhance electrophilicity, making these derivatives more reactive in polar reactions. The 4-methylbenzoyl derivative (electron-donating) may exhibit reduced reactivity compared to bromo or nitro analogs .
- Thermal Stability : The 3-nitrobenzoyl derivative (mp 229–232°C) shows higher thermal stability than less polar analogs, likely due to strong intermolecular dipole interactions .
Structural and Crystallographic Insights
X-ray crystallography of the 4-phenylbenzoyl analog () reveals significant helical distortion (~20° angle between pyrrole and pyridine rings). This distortion is attributed to steric clashes from bulky substituents, which may influence packing efficiency and material properties .
Biological Activity
Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C30H25BrN2O5
- Molecular Weight : 563.44 g/mol
- CAS Number : 882865-85-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound is believed to bind to specific proteins and nucleic acids, influencing their structure and function. This interaction can modulate cellular pathways and potentially lead to therapeutic effects.
Key Mechanisms:
- Protein Binding : The compound may act as a ligand for certain receptors or enzymes, altering their activity.
- Nucleic Acid Interaction : It can intercalate into DNA or RNA structures, affecting transcription and replication processes.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound can cause G2/M phase arrest in cancer cells, preventing their proliferation.
- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Case Study: Breast Cancer Cell Lines
A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with the compound resulted in:
- A significant reduction in cell viability (IC50 = 5 µM).
- Increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate | Structure | Moderate anticancer activity |
| Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate | Structure | Low cytotoxicity |
The bromine substitution in Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline enhances its reactivity compared to chlorinated or methylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
